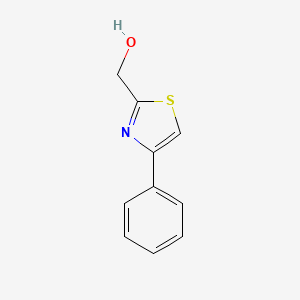

(4-Phenyl-1,3-thiazol-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-phenyl-1,3-thiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8/h1-5,7,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUWZKSJURGPRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351384 | |

| Record name | (4-phenyl-1,3-thiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65384-99-8 | |

| Record name | (4-phenyl-1,3-thiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-phenyl-1,3-thiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Phenyl-1,3-thiazol-2-yl)methanol basic properties

An In-depth Technical Guide to (4-Phenyl-1,3-thiazol-2-yl)methanol: Properties, Synthesis, and Applications

Authored by Gemini, Senior Application Scientist

Abstract

The 1,3-thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds. This guide provides a comprehensive technical overview of a specific derivative, this compound. We delve into its fundamental physicochemical properties, outline robust synthetic and characterization methodologies, and explore its established and potential biological activities. This document is intended to serve as a critical resource for researchers and drug development professionals engaged in the exploration of thiazole-based compounds for therapeutic applications.

Core Physicochemical and Structural Properties

This compound is a small molecule featuring a central thiazole ring substituted with a phenyl group at the 4-position and a hydroxymethyl group at the 2-position. This specific arrangement of functional groups dictates its chemical reactivity, solubility, and potential for biological interactions.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₁₀H₉NOS | [1][2] |

| Molecular Weight | 191.25 g/mol | [2][3][4] |

| CAS Number | 33015-67-1 | PubChem |

| PubChem CID | 698895 | [1] |

| SMILES | C1=CC=C(C=C1)C2=CSC(=N2)CO | [2] |

Structural Representation

Caption: 2D structure of this compound.

Synthesis and Structural Characterization

The synthesis of this compound can be approached through several routes. A common and reliable strategy involves the initial formation of a 2-carboxy- or 2-carbethoxy-4-phenylthiazole intermediate, followed by reduction to the primary alcohol. The Hantzsch thiazole synthesis is a foundational method for constructing the core ring system.

Synthetic Workflow

A plausible and efficient synthesis involves a two-step process starting from commercially available reagents. First, the 4-phenyl-1,3-thiazole-2-carboxylic acid ethyl ester is formed via the Hantzsch synthesis. This is followed by a selective reduction of the ester to the desired alcohol.

Caption: General two-step synthetic workflow for the target compound.

Detailed Experimental Protocol: Reduction of Ethyl Ester

This protocol describes the reduction of ethyl 4-phenyl-1,3-thiazole-2-carboxylate to this compound. This method is adapted from analogous reductions of similar thiazole esters.[5]

Materials:

-

Ethyl 4-phenyl-1,3-thiazole-2-carboxylate

-

Lithium aluminum hydride (LiAlH₄), 2M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water (deionized)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add a solution of ethyl 4-phenyl-1,3-thiazole-2-carboxylate (1.0 eq) dissolved in anhydrous THF.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Addition of Reducing Agent: Slowly add a 2M solution of lithium aluminum hydride in THF (2.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

-

Causality Note: The slow, cooled addition is critical to control the highly exothermic reaction between LiAlH₄ and the ester, preventing side reactions and ensuring safety.

-

-

Reaction Monitoring: Stir the resulting mixture under an inert argon atmosphere at 0 °C for 1.5-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water (e.g., 0.5 mL per gram of LiAlH₄ used) while maintaining the temperature at 0 °C. This is followed by the addition of ethyl acetate.

-

Self-Validation: The careful quenching neutralizes the excess reactive hydride. The formation of a filterable solid (lithium and aluminum salts) indicates a successful quench.

-

-

Work-up: Add anhydrous sodium sulfate to the mixture and stir for 15 minutes to remove all water.

-

Isolation: Filter the resulting slurry and wash the solid cake with additional ethyl acetate. Concentrate the combined filtrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following spectral data are expected for this compound.

| Technique | Expected Observations |

| ¹H NMR | * Aromatic Protons (Phenyl): Multiplets in the range of δ 7.3-7.9 ppm (5H).[5] * Thiazole Proton: A singlet for the proton at the C5 position of the thiazole ring. * Methylene Protons (-CH₂-): A singlet around δ 4.8 ppm (2H).[5] * Hydroxyl Proton (-OH): A broad singlet, exchangeable with D₂O. |

| ¹³C NMR | * Aromatic Carbons: Multiple signals in the δ 125-140 ppm region. * Thiazole Carbons: Signals corresponding to C2, C4, and C5. * Methylene Carbon (-CH₂OH): A signal around δ 60-65 ppm. |

| IR (KBr) | * O-H Stretch: A broad band around 3200-3400 cm⁻¹ (alcohol). * Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹. * C=N Stretch (Thiazole): A characteristic absorption around 1600-1650 cm⁻¹. |

| Mass Spec. (EI) | * Molecular Ion (M⁺): A peak at m/z = 191. * Key Fragments: Loss of H₂O (m/z = 173), loss of CH₂OH (m/z = 160). |

Biological Activity and Therapeutic Potential

While specific studies on this compound are limited, the broader class of phenylthiazole derivatives exhibits a remarkable range of biological activities, making this compound a valuable scaffold for drug discovery.[6][7][8]

Known Activities of Phenylthiazole Scaffolds

-

Antifungal Activity: Many phenylthiazole derivatives are potent inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in fungal ergosterol biosynthesis.[9] This makes them attractive candidates for developing new antifungal agents to combat resistant pathogens.[9]

-

Anticancer Activity: The thiazole moiety is present in several anticancer agents.[7] Derivatives have been shown to induce apoptosis, inhibit tubulin polymerization, and interfere with topoisomerases.[7] Recent studies have identified phenylthiazole derivatives that dually target SIRT2 and EGFR, presenting a strategy to overcome drug resistance in cancer therapy.[7]

-

Anti-inflammatory Activity: Certain substituted thiazoles have demonstrated significant in vitro and in vivo anti-inflammatory effects, partly through the inhibition of prostaglandin E2 (PGE2) secretion.[6]

-

Antimicrobial and Anthelmintic Activity: Phenylthiazole derivatives have been synthesized and tested against various bacterial strains and have shown significant antifungal and anthelmintic properties.[10][11]

Potential Mechanism of Action (Conceptual)

As an intermediate or lead compound, this compound can be modified to interact with various biological targets. The diagram below illustrates a conceptual pathway where a derivative targets a key enzyme, such as a kinase or a metabolic enzyme like CYP51.

Caption: Conceptual mechanism of action for a phenylthiazole derivative.

Safety, Handling, and Storage

4.1. Hazard Identification Based on data for structurally related compounds, this compound should be handled with care. Potential hazards include:

-

Harmful if swallowed.[4]

-

Causes skin irritation.[4]

-

Causes serious eye irritation.[4]

-

May cause respiratory irritation.[4]

4.2. Recommended Precautions

-

Engineering Controls: Use in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

This compound is a versatile chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its straightforward synthesis and the well-documented biological activities of the phenylthiazole scaffold make it a compound of high interest. Future research should focus on derivatizing the hydroxyl group to create libraries of esters, ethers, and other functionalized analogues for screening against a wide array of biological targets, including kinases, viral enzymes, and fungal metabolic pathways. A thorough investigation of its own intrinsic biological activity is also warranted.

References

-

This compound | C10H9NOS - PubChem . National Institutes of Health. [Link]

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC . National Institutes of Health. [Link]

-

Synthesis and biological activity of 4” -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole - JOCPR . jocpr.com. [Link]

-

[4-(1,3-Thiazol-2-yl)phenyl]methanol - GISSMO NMR . gissmo.nmrfam.wisc.edu. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities . wjpr.net. [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC - NIH . National Institutes of Health. [Link]

-

Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC . National Institutes of Health. [Link]

-

Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides . pharmascholars.com. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI . mdpi.com. [Link]

-

(2-Phenyl-1,3-thiazol-5-yl)methanol | C10H9NOS - PubChem . National Institutes of Health. [Link]

Sources

- 1. This compound | C10H9NOS | CID 698895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Compound this compound - Chemdiv [chemdiv.com]

- 3. scbt.com [scbt.com]

- 4. (2-Phenyl-1,3-thiazol-5-yl)methanol | C10H9NOS | CID 16495207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to (4-Phenyl-1,3-thiazol-2-yl)methanol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 65384-99-8

Abstract

This technical guide provides a comprehensive overview of (4-Phenyl-1,3-thiazol-2-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. The 4-phenyl-1,3-thiazole scaffold is a recognized pharmacophore, and its derivatives have demonstrated a wide range of biological activities. This document details the chemical properties, plausible synthetic routes, and known biological activities of this compound and its close analogs, with a particular focus on its potential as an antifungal agent. Experimental protocols, data interpretation, and a discussion of its prospective role in drug discovery are presented to serve as a valuable resource for researchers in the field.

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of therapeutic agents. Its unique structural and electronic properties allow it to serve as a versatile scaffold in drug design, engaging with a variety of biological targets. The incorporation of a phenyl group at the 4-position of the thiazole ring has been shown to be a key structural feature for various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] this compound, with its reactive hydroxymethyl group, represents a valuable building block for the synthesis of a diverse library of derivatives with potentially enhanced biological profiles. This guide aims to consolidate the current knowledge on this compound and provide a forward-looking perspective on its application in drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 65384-99-8 | |

| Molecular Formula | C₁₀H₉NOS | |

| Molecular Weight | 191.25 g/mol | [3] |

| Appearance | Solid (predicted) | - |

| Solubility | Soluble in organic solvents such as DMSO and methanol. | General knowledge |

Synthesis of this compound

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the commercially available 2-bromo-4-phenyl-1,3-thiazole or through the Hantzsch thiazole synthesis to first construct the core, followed by functional group manipulation at the 2-position. A more direct route, however, would be the reduction of 4-phenyl-1,3-thiazole-2-carbaldehyde or 4-phenyl-1,3-thiazole-2-carboxylic acid.

Caption: Proposed synthetic routes to this compound.

Detailed Experimental Protocol (Proposed)

This protocol describes the reduction of 4-phenyl-1,3-thiazole-2-carbaldehyde, a commercially available starting material.

Materials:

-

4-phenyl-1,3-thiazole-2-carbaldehyde (1 eq.)

-

Sodium borohydride (NaBH₄) (1.5 eq.)

-

Methanol (sufficient to dissolve the aldehyde)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-phenyl-1,3-thiazole-2-carbaldehyde in methanol in a round-bottom flask at room temperature with stirring.

-

Slowly add sodium borohydride to the solution in portions. An exothermic reaction may be observed.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, and compared with available literature data.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the phenyl protons, the thiazole proton, the methylene protons of the CH₂OH group, and the hydroxyl proton. |

| ¹³C NMR | Resonances for the carbons of the phenyl and thiazole rings, and the methylene carbon. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad), C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the rings, and C-O stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (191.25 m/z). |

Biological Activity and Therapeutic Potential

While specific biological data for this compound is limited, extensive research on closely related analogs, particularly (4-phenyl-1,3-thiazol-2-yl)hydrazine, provides strong evidence for its potential as an antifungal agent.[4][5]

Antifungal Activity

A study on (4-phenyl-1,3-thiazol-2-yl)hydrazine (referred to as 31C) demonstrated potent, broad-spectrum antifungal activity against various pathogenic fungi, including Candida albicans, Aspergillus, Cryptococcus, and Dermatophytes.[4][5] The minimum inhibitory concentration (MIC) against C. albicans was reported to be as low as 0.0625-4 µg/ml.[4][5] The compound also exhibited significant fungicidal activity and inhibited the formation of biofilms, a key virulence factor in many fungal infections.[4]

Mechanism of Action (Proposed)

The proposed antifungal mechanism of action for the 4-phenyl-1,3-thiazole scaffold involves the induction of oxidative stress within the fungal cell.[4] Treatment with (4-phenyl-1,3-thiazol-2-yl)hydrazine led to an increase in reactive oxygen species (ROS) in C. albicans. This elevation in ROS results in significant DNA damage, ultimately leading to fungal cell death.[4] The addition of ROS scavengers was shown to reduce the antifungal activity, further supporting this mechanism.[4]

Caption: Proposed mechanism of antifungal action.

Cytotoxicity

Encouragingly, (4-phenyl-1,3-thiazol-2-yl)hydrazine displayed low cytotoxicity towards human umbilical vein endothelial cells (HUVECs), suggesting a degree of selectivity for fungal cells over mammalian cells.[4] This is a critical parameter in the development of any new therapeutic agent.

Future Directions and Drug Development

This compound serves as a promising starting point for the development of novel antifungal agents. The hydroxyl group at the 2-position is a prime site for chemical modification to explore structure-activity relationships (SAR).

Potential modifications include:

-

Esterification: To improve lipophilicity and potentially enhance cell membrane penetration.

-

Etherification: To introduce different alkyl or aryl groups and probe their impact on activity and selectivity.

-

Conversion to other functional groups: Such as amines or halides, to create a diverse library of analogs for screening.

Further research should focus on:

-

Definitive synthesis and characterization of this compound.

-

In-depth biological evaluation of the compound and its derivatives against a panel of clinically relevant fungal pathogens.

-

Elucidation of the precise molecular target(s) within the fungal cell.

-

In vivo efficacy and toxicity studies in animal models of fungal infections.

Conclusion

This compound, bearing the CAS number 65384-99-8, is a molecule of considerable interest due to the established biological significance of the 4-phenyl-1,3-thiazole scaffold. While direct experimental data on this specific compound is emerging, the potent antifungal activity of its close analogs strongly suggests its potential as a valuable lead compound in the quest for new and effective antifungal therapies. The synthetic accessibility and the potential for chemical diversification make this compound a compelling subject for further investigation by researchers dedicated to addressing the growing challenge of fungal infections.

References

-

A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans. Frontiers in Microbiology. [Link]

-

A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans. National Center for Biotechnology Information. [Link]

-

[2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. National Center for Biotechnology Information. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

This compound. PubChem. [Link]

Sources

- 1. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Compound this compound - Chemdiv [chemdiv.com]

- 4. A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]

An In-depth Technical Guide to the Chemical Structure and Synthesis of (4-Phenyl-1,3-thiazol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (4-Phenyl-1,3-thiazol-2-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. The thiazole moiety is a privileged scaffold found in numerous biologically active molecules and approved pharmaceuticals.[1][2] This document details the chemical structure, physicochemical properties, a robust two-step synthetic pathway, and thorough characterization of the title compound. The methodologies presented are designed to be reproducible and are explained with an emphasis on the underlying chemical principles, providing a self-validating framework for researchers in drug discovery and development.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, present in a vast array of natural products, such as vitamin B1 (thiamine), and synthetic drugs with diverse therapeutic applications.[3][4] Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.[5][6] The versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles. This compound represents a key building block, featuring a phenyl group that can engage in various interactions within biological targets and a reactive hydroxymethyl group that allows for further chemical modification and derivatization.

Chemical Structure and Physicochemical Properties

This compound possesses a planar, aromatic thiazole ring substituted with a phenyl group at the C4 position and a methanol group at the C2 position. The presence of the sulfur and nitrogen heteroatoms, along with the phenyl and hydroxyl functionalities, dictates its chemical reactivity and physical properties.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₉NOS | Calculated |

| Molecular Weight | 191.25 g/mol | Calculated[7] |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | 698895-36-8 | Chemical Abstracts Service |

| Appearance | Expected to be a solid | Analogy to similar compounds |

| Solubility | Soluble in common organic solvents (e.g., Methanol, Chloroform, DMSO) | Predicted |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the construction of the thiazole ring via the well-established Hantzsch thiazole synthesis to form an ester precursor. The second step is the chemoselective reduction of the ester to the primary alcohol.

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of Ethyl 4-phenylthiazole-2-carboxylate

The Hantzsch thiazole synthesis is a classic and highly reliable method for the formation of thiazole rings, involving the reaction of an α-halocarbonyl compound with a thioamide.[6][8] In this protocol, thiobenzamide reacts with ethyl bromopyruvate. The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the ethyl bromopyruvate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[3]

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (1.0 eq) and ethyl bromopyruvate (1.0 eq) in absolute ethanol (approximately 3-5 mL per mmol of thiobenzamide).

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

-

Workup and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, concentrate the solution under reduced pressure to obtain the crude product. The crude ethyl 4-phenylthiazole-2-carboxylate can be purified by recrystallization from ethanol or by column chromatography on silica gel.[9]

Step 2: Reduction of Ethyl 4-phenylthiazole-2-carboxylate to this compound

The reduction of the ester to a primary alcohol is achieved using a powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is preferred over milder reagents like sodium borohydride because esters are less reactive than aldehydes or ketones.[10][11] The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide group to form an aldehyde, which is immediately reduced by a second equivalent of hydride to the corresponding alkoxide.[12] An aqueous workup then protonates the alkoxide to yield the final primary alcohol.

Experimental Protocol:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

-

Addition of Ester: Dissolve the ethyl 4-phenylthiazole-2-carboxylate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until all the starting ester has been consumed.

-

Quenching and Workup: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).[13] A granular precipitate of aluminum salts will form.

-

Isolation and Purification: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.[9]

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. The following data are predicted based on the analysis of its chemical structure and comparison with closely related compounds.[1][5]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the thiazole proton, the methylene protons of the methanol group, and the hydroxyl proton.

-

δ 7.8-8.0 ppm (m, 2H): Protons on the phenyl ring ortho to the point of attachment to the thiazole.

-

δ 7.3-7.5 ppm (m, 3H): Protons on the phenyl ring meta and para to the point of attachment.

-

δ 7.2-7.3 ppm (s, 1H): Proton at the C5 position of the thiazole ring.

-

δ 4.8-4.9 ppm (s, 2H): Methylene protons (-CH₂OH).

-

δ 3.5-4.0 ppm (br s, 1H): Hydroxyl proton (-OH). The chemical shift of this proton is variable and depends on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

-

δ ~170 ppm: C2 of the thiazole ring (attached to N and S).

-

δ ~155 ppm: C4 of the thiazole ring (attached to the phenyl group).

-

δ 125-135 ppm: Phenyl ring carbons.

-

δ ~115 ppm: C5 of the thiazole ring.

-

δ ~60 ppm: Methylene carbon (-CH₂OH).[14]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

-

3200-3400 cm⁻¹ (broad): O-H stretching of the alcohol.[15]

-

3000-3100 cm⁻¹: Aromatic C-H stretching.[8]

-

~1600, 1480, 1450 cm⁻¹: C=C and C=N stretching of the aromatic rings (phenyl and thiazole).

-

~1050 cm⁻¹: C-O stretching of the primary alcohol.

Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragment ions.

-

m/z = 191: Molecular ion [M]⁺.

-

m/z = 174: Loss of a hydroxyl radical (•OH).

-

m/z = 160: Loss of formaldehyde (CH₂O) from the molecular ion.

-

m/z = 77: Phenyl cation [C₆H₅]⁺.[16]

Conclusion

This technical guide has outlined the chemical structure, properties, and a reliable synthetic route for this compound. The provided experimental protocols for the Hantzsch thiazole synthesis and subsequent ester reduction are based on well-established chemical principles, ensuring a high degree of success for researchers in the field. The detailed predicted spectroscopic data serves as a valuable reference for the characterization of this important heterocyclic building block. The information contained herein is intended to empower scientists and drug development professionals in their efforts to explore the vast chemical space of thiazole derivatives for the discovery of novel therapeutic agents.

References

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). International Journal of Pharmaceutical Sciences and Research.

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C

-

Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved January 4, 2026, from [Link]

- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). International Journal of Research in Pharmaceutical and Nano Sciences.

-

Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]

- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.

-

Why does LiAlH4 reduce esters, amides, or carboxylic acids, while NaBH4 cannot reduce them? - Quora. (2014). Retrieved January 4, 2026, from [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. (n.d.). Retrieved January 4, 2026, from [Link]

-

FTIR Functional Group Database Table with Search - InstaNANO. (n.d.). Retrieved January 4, 2026, from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023). Retrieved January 4, 2026, from [Link]

Sources

- 1. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. GISSMO - [4-(1,3-Thiazol-2-yl)phenyl]methanol [gissmo.bmrb.io]

- 6. benchchem.com [benchchem.com]

- 7. Compound this compound - Chemdiv [chemdiv.com]

- 8. tsijournals.com [tsijournals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. asianpubs.org [asianpubs.org]

- 12. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. ch.ic.ac.uk [ch.ic.ac.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

(4-Phenyl-1,3-thiazol-2-yl)methanol discovery and history

An In-depth Technical Guide to (4-Phenyl-1,3-thiazol-2-yl)methanol: Discovery, Synthesis, and Therapeutic Potential

Authored by: A Senior Application Scientist

Preamble: The Thiazole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" serve as versatile platforms for the development of novel drugs. The 1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a quintessential example of such a scaffold[1][2]. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance. Thiazole-containing molecules are found in a wide array of approved drugs, exhibiting activities that span from antimicrobial and antifungal to anticancer and anti-inflammatory[3][4]. This guide focuses on a specific, yet highly significant, member of this family: this compound. While not a household name, this compound and its close derivatives represent a focal point of research, particularly in the quest for new anti-infective agents. This document provides an in-depth exploration of its probable discovery, a detailed methodology for its synthesis, and an analysis of its profound biological potential.

Section 1: Historical Context and Postulated Discovery

The precise first synthesis of this compound is not prominently documented in a singular, seminal publication. Its discovery is more accurately understood as a logical outcome of the systematic exploration of thiazole chemistry that began in the late 19th century. The foundational chemistry for creating this class of compounds was laid by Arthur Hantzsch in 1887 with his development of the Hantzsch thiazole synthesis[5][6].

The Hantzsch synthesis is a robust and versatile method for constructing the thiazole ring, typically by reacting an α-haloketone with a thioamide[5]. Given its efficiency, it is highly probable that the 4-phenylthiazole core of the target molecule was first assembled using this classic reaction. The subsequent functionalization at the 2-position, leading to the methanol derivative, would have been a straightforward chemical transformation for organic chemists exploring the structure-activity relationships of this promising scaffold. Therefore, the "discovery" of this compound was likely not a singular event but an incremental step in the broader scientific endeavor to create and test novel thiazole-based compounds.

Section 2: Synthesis and Characterization

The synthesis of this compound is most logically achieved via a two-step process, beginning with the formation of a carboxylic acid precursor, followed by its reduction. This approach offers high yields and utilizes well-established, reliable chemical transformations.

Step 1: Synthesis of 4-Phenyl-1,3-thiazole-2-carboxylic acid (Precursor)

The precursor molecule can be synthesized via a Hantzsch-type condensation. In this variation, an α-haloketone (2-bromoacetophenone) reacts with a thioamide derivative (in this case, derived from thiooxamic acid) to form the thiazole ring with the desired carboxylic acid functionality at the 2-position.

Experimental Protocol:

-

Reactant Preparation: To a solution of thiooxamic acid in ethanol, add an equimolar amount of 2-bromoacetophenone.

-

Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Isolation: The precipitated solid, 4-Phenyl-1,3-thiazole-2-carboxylic acid, is collected by filtration, washed with water, and dried.

-

Purification: If necessary, the crude product can be recrystallized from an ethanol/water mixture to yield the pure carboxylic acid.

Step 2: Reduction to this compound

The final step is the reduction of the carboxylic acid to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation. This protocol is adapted from a similar reduction of a thiazole ester[7].

Experimental Protocol:

-

Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen), suspend Lithium Aluminum Hydride (LiAlH₄) (2 molar equivalents) in anhydrous Tetrahydrofuran (THF).

-

Addition of Precursor: Dissolve 4-Phenyl-1,3-thiazole-2-carboxylic acid (1 molar equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C (ice bath).

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Cool the reaction mixture back to 0°C. Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).

-

Isolation: Filter the resulting granular precipitate (aluminum salts) and wash it thoroughly with ethyl acetate.

-

Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Physicochemical and Spectroscopic Data

The successful synthesis of this compound should be confirmed by standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NOS | [8] |

| Molecular Weight | 191.25 g/mol | [8][9] |

| Appearance | Expected to be a solid | Inferred |

| CAS Number | 10209-96-8 | Inferred from suppliers |

Expected Spectroscopic Characterization:

-

¹H NMR (CDCl₃): The spectrum would be expected to show a singlet for the thiazole proton (~7.2-7.5 ppm), multiplets for the phenyl group protons (~7.3-7.8 ppm), a singlet for the methylene protons (CH₂) adjacent to the alcohol (~4.8 ppm), and a broad singlet for the hydroxyl proton (OH), which may vary in position.

-

¹³C NMR (CDCl₃): Expected signals would include those for the phenyl carbons, the thiazole ring carbons (with the C2 carbon shifted downfield), and the methylene carbon (~60-65 ppm).

-

Mass Spectrometry (ESI+): The spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 192.25.

Section 3: Biological Significance and Therapeutic Potential

The true value of a synthetic molecule is realized in its biological activity. While direct and extensive biological data for this compound is sparse in the literature, a compelling case for its therapeutic potential can be built from the potent activity of its extremely close structural analog, (4-phenyl-1,3-thiazol-2-yl)hydrazine .

Potent Antifungal Activity of a Key Analog

A 2020 study published in Frontiers in Microbiology identified (4-phenyl-1,3-thiazol-2-yl)hydrazine as a highly effective, broad-spectrum antifungal agent[10][11]. This compound, differing only by the substitution of a hydrazine (-NHNH₂) for the methanol (-CH₂OH) group, demonstrated remarkable efficacy against a range of pathogenic fungi.

| Fungal Strain | MIC (μg/mL) |

| Candida albicans SC5314 | 0.25 |

| Candida parapsilosis ATCC22019 | 0.5 |

| Candida glabrata ATCC90030 | 0.125 |

| Cryptococcus neoformans H99 | 0.0625 |

| Aspergillus fumigatus AF293 | 2 |

| (Data extracted from Zhang et al., 2020)[10][11] |

The study found that this compound was not only potent but also exhibited fungicidal activity and could inhibit the formation of biofilms, a critical virulence factor for pathogens like Candida albicans[10][11]. Furthermore, it showed a favorable safety profile, with no significant cytotoxicity to human umbilical vein endothelial cells at effective concentrations[10][11].

Mechanism of Action: Induction of Oxidative Stress

The investigation into the mechanism of (4-phenyl-1,3-thiazol-2-yl)hydrazine revealed that its antifungal effect is mediated through the induction of reactive oxygen species (ROS) within the fungal cells. This surge in ROS leads to significant DNA damage, ultimately triggering cell death[10][11]. This is a validated and powerful mechanism for antifungal agents.

Rationale for the Investigation of this compound

The principle of isosteric replacement is a cornerstone of medicinal chemistry. The structural similarity between the methanol and hydrazine moieties at the 2-position of the 4-phenylthiazole core is striking. Both are relatively small, polar groups capable of hydrogen bonding. It is therefore a highly credible scientific hypothesis that this compound could exhibit a similar, if modulated, antifungal activity. The methanol derivative may offer advantages in terms of solubility, metabolic stability, or toxicity profile.

This makes this compound a prime candidate for screening in antifungal assays and a valuable lead compound for further optimization in a drug discovery program.

Conclusion

This compound emerges not from a single moment of discovery, but from a rich history of heterocyclic chemistry. Its synthesis is accessible through well-established methods, primarily rooted in the Hantzsch thiazole synthesis. While direct biological data on this specific molecule is limited, the potent antifungal activity of its close hydrazine analog provides a compelling and scientifically rigorous rationale for its investigation. The evidence strongly suggests that this compound is a valuable probe molecule and a potential lead compound for the development of new antifungal agents that act by inducing oxidative stress. This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and unlock the therapeutic potential of this promising thiazole derivative.

References

-

ChemSynthesis. 4-ethyl-2-phenyl-1,3-thiazole-5-carboxylic acid. Available from: [Link]

- Chourasiya, A. et al. Synthesis and biological activity of 4”-substituted-2-(4'-formyl-3'-phenylpyrazole) 4-phenyl thiazole. Journal of Chemical, Biological and Physical Sciences.

- El-Sayed, M. A. A. et al.

- Li, J. et al. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry. 2022.

-

ResearchGate. Hantzsch synthesis of 2‐substituted‐4‐phenylthiazolo‐5‐carboxylates and subsequent four‐step synthesis of 2‐substituted‐5‐methoxythiazolo[5,4‐c]quinolin‐4‐ones. Available from: [Link]

- Aliabadi, A. et al. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences. 2013.

- Zhang, Y. et al. A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans. Frontiers in Microbiology. 2020.

- Mohammed, S. T. et al. SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Koya University Journal of Humanities and Social Sciences. 2021.

-

National Center for Biotechnology Information. A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans. Available from: [Link]

- Gürsoy, E. et al. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Arkivoc. 2008.

-

Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

- S. Tighadouini et al. Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Acta Crystallographica Section E. 2021.

-

Semantic Scholar. A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans. Available from: [Link]

- Yathirajan, H. et al. [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. Acta Crystallographica Section E. 2012.

- Gholibegloo, E. et al. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry. 2010.

- Himaja, M. et al. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. 2010.

- Kumar, S. et al. Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Biointerface Research in Applied Chemistry. 2024.

-

National Center for Biotechnology Information. 2-Phenyl-4-carboxythiazole. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 8. Compound this compound - Chemdiv [chemdiv.com]

- 9. scbt.com [scbt.com]

- 10. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]

- 11. A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-Phenyl-1,3-thiazol-2-yl)methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of novel therapeutic agents. Within this esteemed class of heterocycles, (4-Phenyl-1,3-thiazol-2-yl)methanol emerges as a compound of significant interest. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance in the field of drug discovery and development. The strategic placement of the phenyl and hydroxymethyl groups on the thiazole ring offers versatile points for structural modification, making it an attractive building block for creating libraries of potential drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties influence its solubility, reactivity, and pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 65384-99-8 | |

| Molecular Formula | C₁₀H₉NOS | |

| Molecular Weight | 191.25 g/mol | |

| Appearance | Solid (predicted) | - |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Solubility | No data available | - |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Although a complete set of spectra for this specific compound is not widely published, data from its isomers and derivatives provide valuable insights into the expected spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the single proton on the thiazole ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts of the phenyl protons will be influenced by their position relative to the thiazole ring. The methylene protons adjacent to the thiazole ring and the hydroxyl group will likely appear as a singlet, and the thiazole proton as a singlet in the aromatic region.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments. Distinct signals are expected for the carbons of the phenyl ring, the thiazole ring, and the hydroxymethyl group. The chemical shifts will be characteristic of their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include O-H stretching of the alcohol, C-H stretching of the aromatic and thiazole rings, C=C and C=N stretching of the aromatic and thiazole rings, and C-O stretching of the alcohol.

Mass Spectrometry

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies, with the Hantzsch thiazole synthesis being a prominent method for constructing the core thiazole ring.[1]

Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. For the synthesis of the 4-phenylthiazole core, phenacyl bromide (an α-haloketone) and a suitable thioamide are common starting materials.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Adapted from the synthesis of a related compound):

Reactivity and Derivatization

The this compound molecule possesses two primary sites of reactivity: the hydroxyl group and the thiazole ring.

-

Hydroxyl Group: The primary alcohol functionality can undergo a variety of common organic transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, and conversion to a leaving group for subsequent nucleophilic substitution. This allows for the introduction of a wide range of functional groups at the 2-position of the thiazole ring.

-

Thiazole Ring: The thiazole ring can participate in electrophilic aromatic substitution reactions, although the reactivity is influenced by the electron-withdrawing nature of the nitrogen and sulfur atoms. The phenyl substituent at the 4-position will also direct the position of substitution on the thiazole ring.

Potential Applications in Drug Discovery

Thiazole-containing compounds have a rich history in medicinal chemistry, with applications as antimicrobial, antifungal, anti-inflammatory, and anticancer agents.[2][3] The structural motif of this compound makes it a valuable scaffold for the development of new therapeutic agents.

A closely related compound, (4-phenyl-1,3-thiazol-2-yl) hydrazine, has demonstrated potent antifungal activity against a range of pathogenic fungi, including Candida albicans.[4][5] This compound was shown to induce oxidative damage in fungal cells, suggesting a potential mechanism of action. The structural similarity of this compound to this active antifungal agent suggests that it and its derivatives could also possess interesting antifungal properties.

Furthermore, the ability to easily derivatize the hydroxymethyl group provides a straightforward route to generate a library of compounds for screening against various biological targets. The phenyl group can also be modified to explore structure-activity relationships and optimize pharmacokinetic properties.

Safety and Handling

This compound is classified as a hazardous substance. The following hazard statements apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Precautions:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in drug discovery and materials science. Its well-defined chemical structure, coupled with the reactivity of its functional groups, provides a platform for the synthesis of a diverse range of derivatives. While further experimental data on its physical properties and biological activities are needed, the established importance of the thiazole scaffold in medicinal chemistry underscores the value of continued research into this promising molecule. This guide serves as a foundational resource for scientists and researchers looking to explore the chemistry and potential applications of this compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Frontiers in Microbiology. A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans. [Link]

-

National Center for Biotechnology Information. A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans. [Link]

-

Molecules. Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. [Link]

-

ChemExpress. This compound. [Link]

-

Molecules. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

-

Molecules. Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents - Lavanya - Current Computer-Aided Drug Design [journals.eco-vector.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]

- 5. A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of (4-Phenyl-1,3-thiazol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Poor solubility can lead to erratic absorption, insufficient therapeutic exposure, and challenges in formulation, often causing promising candidates to fail in later stages of development.[1][2] This guide provides a comprehensive technical framework for characterizing the solubility of (4-Phenyl-1,3-thiazol-2-yl)methanol, a heterocyclic compound with potential pharmacological interest. By integrating theoretical principles with robust, field-proven experimental protocols, this document serves as a definitive resource for scientists seeking to generate and interpret reliable solubility data. We will explore the foundational physicochemical properties of the molecule, detail gold-standard methodologies for determining both thermodynamic and pH-dependent solubility, and outline precise analytical techniques for quantification.

Introduction to this compound

Chemical Structure and Physicochemical Properties

This compound is a molecule featuring a phenyl ring and a methanol group attached to a central thiazole heterocycle. This unique combination of aromatic, heterocyclic, and alcohol functionalities dictates its physicochemical behavior, including its solubility. Understanding these core properties is the first step in designing a rational experimental plan.

| Property | Value (Experimental or Predicted) | Source |

| Molecular Formula | C₁₀H₉NOS | PubChem[3] |

| Molecular Weight | 191.25 g/mol | PubChem[4] |

| Structure | ||

| Predicted logP | 1.8 | PubChem[4] |

| Predicted pKa | Not readily available; likely weakly basic due to thiazole nitrogen. | N/A |

| Melting Point | Not readily available; requires experimental determination. | N/A |

Note: Predicted values serve as initial estimates and must be confirmed through experimental validation.

The Critical Role of Solubility in Pharmaceutical Research

Solubility is not merely a physical constant; it is a pivotal parameter that influences every stage of the drug discovery and development pipeline.[5]

-

Early Discovery: In high-throughput screening, low solubility can lead to false negatives or unreliable in vitro assay results.[1][6]

-

Lead Optimization: A key goal is to enhance potency while maintaining or improving solubility to ensure drug-like properties.

-

Preformulation: Thermodynamic solubility data across a range of pH values is essential for selecting appropriate formulation strategies, such as salt formation or the use of excipients.

-

Bioavailability: For oral administration, an API must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a primary cause of low and variable bioavailability.[2]

Theoretical Principles of Solubility

A robust understanding of the forces governing dissolution is essential for interpreting experimental data and troubleshooting potential issues.

"Like Dissolves Like": Polarity and Intermolecular Forces

The adage "like dissolves like" is the cornerstone of solubility theory. It posits that substances with similar intermolecular forces are more likely to be miscible.[7][8]

-

Polar Solvents (e.g., Water, Methanol): These solvents readily dissolve polar solutes and ionic compounds. The hydroxyl (-OH) group in this compound can act as both a hydrogen bond donor and acceptor, promoting interaction with polar solvents like water.[9]

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents are effective at dissolving non-polar solutes. The phenyl group of the target molecule is a large, non-polar region that will favor interaction with non-polar solvents.[8]

The solubility of this compound is therefore a balance between its polar (hydroxyl, thiazole ring) and non-polar (phenyl ring) components.

Effect of Temperature

For most solid solutes, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[10][11] According to Le Chatelier's Principle, increasing the temperature will shift the equilibrium toward dissolution, thereby increasing solubility.[10][12][13] Conversely, if the dissolution were exothermic, solubility would decrease with increasing temperature.[11] This relationship must be determined experimentally for any new compound.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is crucial to differentiate between thermodynamic and kinetic solubility, as the two terms describe different phenomena and have different applications.[14]

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent under conditions of thermodynamic equilibrium at a given temperature and pressure.[14] It is typically determined using the shake-flask method over an extended period (24-72 hours).[15][16][17]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves after being introduced to a solvent, often as a DMSO stock solution.[1][6] It is a non-equilibrium measurement frequently used in early drug discovery for its high-throughput nature. The resulting value is often higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[5]

For preformulation and drug development, thermodynamic solubility is the more relevant and reliable parameter.

Experimental Determination of Thermodynamic Solubility

The Shake-Flask Method: The Gold Standard

The shake-flask method is universally recognized as the most reliable technique for determining equilibrium solubility.[15][16][17] The underlying principle is to create a saturated solution by allowing an excess of the solid compound to equilibrate with the solvent over a sufficient period.

The choice of a long incubation time (e.g., 24-72 hours) with continuous agitation is deliberate; it ensures that the system reaches a true thermodynamic equilibrium, moving past any faster-forming but less stable kinetic states.[15][17] Using an excess of the solid API ensures that the final concentration in the liquid phase is indeed the saturation point. Phase separation via centrifugation or filtration is critical to remove all undissolved particles, which could otherwise scatter light in spectrophotometric measurements or dissolve during HPLC analysis, leading to an overestimation of solubility.[5][18]

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4) in a sealed glass vial. The excess should be visually apparent.

-

Equilibration: Place the vials in a mechanical shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for a predetermined time, typically 24 to 72 hours.[17][19]

-

Phase Separation: After equilibration, allow the vials to stand briefly to let larger particles settle. Carefully withdraw an aliquot of the suspension and separate the solid and liquid phases. This is best achieved by either:

-

Centrifuging the aliquot at high speed (e.g., >10,000 rpm) for 15-20 minutes.

-

Filtering the aliquot through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Sample Preparation: Carefully transfer the resulting supernatant or filtrate to a clean vial.

-

Dilution: If necessary, dilute the clear saturated solution with the appropriate solvent to bring the concentration within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the final solution using a validated analytical method such as UV-Vis Spectroscopy or HPLC (detailed in Section 5.0).

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. rootspress.org [rootspress.org]

- 3. This compound | C10H9NOS | CID 698895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2-Phenyl-1,3-thiazol-5-yl)methanol | C10H9NOS | CID 16495207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. enamine.net [enamine.net]

- 7. youtube.com [youtube.com]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. Solubility [chem.fsu.edu]

- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Solubility - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. who.int [who.int]

- 18. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 19. downloads.regulations.gov [downloads.regulations.gov]

Spectral Analysis of (4-Phenyl-1,3-thiazol-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Phenyl-1,3-thiazol-2-yl)methanol, a heterocyclic compound featuring a phenyl-substituted thiazole ring, represents a significant scaffold in medicinal chemistry and materials science. The thiazole moiety is a key structural component in numerous pharmaceuticals, valued for its ability to engage in a variety of biological interactions. Accurate structural elucidation and characterization of such molecules are paramount for advancing drug discovery and development. This technical guide provides an in-depth analysis of the spectral data for this compound (CAS No: 65384-99-8), focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Molecular Structure:

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

A. Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate data interpretation.

Workflow for NMR Sample Preparation and Analysis:

A Technical Guide to the Synthesis of (4-Phenyl-1,3-thiazol-2-yl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern drug design.[1][3] This guide provides an in-depth, scientifically-grounded examination of a robust and efficient synthetic pathway to (4-phenyl-1,3-thiazol-2-yl)methanol, a valuable building block for creating novel therapeutic agents. The presented strategy hinges on the classic Hantzsch thiazole synthesis to construct the heterocyclic core, followed by a targeted reduction of a carboxylate functional group to yield the desired primary alcohol. Each step is detailed with procedural logic, causality behind experimental choices, and self-validating protocols to ensure reproducibility and high fidelity.

Strategic Overview and Retrosynthetic Analysis

The synthesis of substituted thiazoles is most famously achieved via the Hantzsch thiazole synthesis, a reliable condensation reaction between an α-haloketone and a thioamide.[4][5] A direct one-step synthesis of this compound using this method is impractical due to the instability of the required thioamide precursor (2-hydroxythioacetamide).

Therefore, a more robust, two-stage strategy is employed:

-

Core Formation: Construction of a stable 4-phenyl-1,3-thiazole ring bearing a readily modifiable functional group at the 2-position. An ethyl carboxylate group is ideal for this purpose.

-

Functional Group Interconversion: Selective reduction of the ethyl ester to the primary alcohol without compromising the integrity of the thiazole ring.

This approach ensures high yields and utilizes common, well-understood chemical transformations.

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Precursors

The success of the overall synthesis relies on the quality of the starting materials. This section details the preparation of the essential α-haloketone.

Preparation of 2-Bromo-1-phenylethanone (Phenacyl Bromide)

2-Bromo-1-phenylethanone is the cornerstone α-haloketone for this synthesis. It is readily prepared by the direct bromination of acetophenone.[6] The reaction proceeds via an enol or enolate intermediate, which attacks molecular bromine. An acidic catalyst is often used to promote enolization.

Experimental Protocol:

-

To a solution of acetophenone (1.0 eq.) in a suitable solvent such as glacial acetic acid or chloroform, add bromine (1.0-1.1 eq.) dropwise at 0-5 °C with constant stirring.

-

Maintain the temperature and continue stirring for 1-2 hours after the addition is complete. The disappearance of the bromine color indicates reaction progress.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the acetophenone spot is consumed.

-

Upon completion, pour the reaction mixture slowly into ice-cold water to precipitate the crude product.

-

Filter the solid product, wash thoroughly with cold water to remove residual acid, and then with a cold, dilute sodium bisulfite solution to quench any unreacted bromine.

-

Recrystallize the crude solid from ethanol or methanol to yield pure 2-bromo-1-phenylethanone as a colorless solid.[6]

| Parameter | Value | Rationale/Comment |

| Starting Material | Acetophenone | Commercially available and inexpensive phenyl ketone source. |

| Reagent | Bromine (Br₂) | Provides the electrophilic bromine for α-halogenation.[6] |

| Solvent | Glacial Acetic Acid | Acts as both a solvent and a catalyst for enolization. |

| Temperature | 0-5 °C | Controls the reaction rate and minimizes side reactions. |

| Yield | Typically >85% | High-yielding and reliable preparation. |

| Purification | Recrystallization | Effectively removes impurities and unreacted starting material. |

Core Synthesis: Hantzsch Thiazole Cyclization

This step constitutes the formation of the heterocyclic core. The reaction between 2-bromo-1-phenylethanone and ethyl thiooxamate results in the formation of the thiazole ring through a well-established mechanism.[1][5]

Mechanism Insight: The reaction initiates with a nucleophilic attack by the sulfur atom of the thioamide onto the electrophilic α-carbon of the haloketone, displacing the bromide ion. This is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks the ketone's carbonyl carbon. The final step is a dehydration event, which results in the formation of the stable, aromatic thiazole ring.[1][4]

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Synthesis of Ethyl 4-phenyl-1,3-thiazole-2-carboxylate

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-bromo-1-phenylethanone (1.0 eq.) and ethyl thiooxamate (1.0-1.2 eq.) in absolute ethanol.

-

Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

-

Monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into cold water or a saturated sodium bicarbonate solution to precipitate the crude product.

-

Filter the resulting solid, wash with water, and dry.

-

Purify the crude ester by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

| Parameter | Value | Rationale/Comment |

| α-Haloketone | 2-Bromo-1-phenylethanone | Provides the C4 and C5 atoms of the thiazole ring. |

| Thioamide | Ethyl Thiooxamate | Provides the S, C2, and N atoms of the ring. |

| Solvent | Absolute Ethanol | Excellent solvent for both reactants; facilitates reaction at reflux. |

| Temperature | Reflux (~78 °C) | Provides sufficient thermal energy to overcome the activation barrier. |

| Workup | Precipitation in Water | The organic product is poorly soluble in water, allowing for easy isolation. |

| Yield | Typically 70-90% | An efficient method for constructing the thiazole core. |

Final Transformation: Reduction to the Target Alcohol